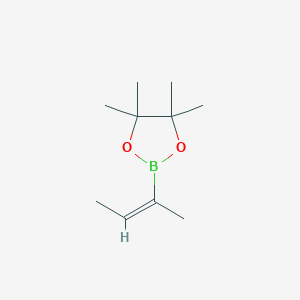

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

The compound you mentioned belongs to the class of organic compounds known as boronic esters and boronic acids. These are organic compounds containing a boronic acid or a boronic ester moiety. Boronic acids and esters are both known for their importance in the Suzuki coupling and are used in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of boronic esters and acids often involves the reaction of organometallic compounds with trialkyl borates. Alternatively, they can also be prepared by the reaction of boronic acids with alcohols .

Molecular Structure Analysis

The molecular structure of a boronic ester or acid involves a boron atom bonded to one or two organic groups and one or two oxygen atoms. The boron atom is typically sp2 hybridized, meaning that it forms a planar structure with 120-degree bond angles .

Chemical Reactions Analysis

Boronic esters and acids are known for their reactivity in cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .

Scientific Research Applications

Building Blocks in Organic Synthesis

Pinacol boronic esters, such as (E)-2-Buten-2-ylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify and often even commercially available .

Protodeboronation

Protodeboronation of pinacol boronic esters is not well developed. However, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .

Anti-Markovnikov Hydromethylation of Alkenes

Paired with a Matteson–CH2–homologation, the protodeboronation protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Synthesis of δ-®-Coniceine and Indolizidine 209B

The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki–Miyaura Coupling

One of the most important applications of organoboron compounds is the Suzuki–Miyaura coupling .

Conversion into a Broad Range of Functional Groups

The boron moiety can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .

Mechanism of Action

In the Suzuki-Miyaura cross-coupling reaction, the boronic acid or ester is coupled with an organic halide in the presence of a palladium catalyst. The reaction proceeds through the oxidative addition of the organic halide to the palladium catalyst, transmetallation with the boronic acid or ester, and reductive elimination to form the carbon-carbon bond .

Safety and Hazards

Future Directions

The use of boronic esters and acids in cross-coupling reactions has revolutionized the field of organic synthesis. Researchers are continually developing new methods and catalysts to improve the efficiency and selectivity of these reactions. In addition, boronic acids are finding increasing use in the field of medicinal chemistry, where they are used in the synthesis of a variety of biologically active compounds .

properties

IUPAC Name |

2-[(E)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZPWTQUZJEVQF-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C(=C\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20533229 | |

| Record name | 2-[(2E)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

91890-02-7 | |

| Record name | 2-[(2E)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-Buten-2-ylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.